Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate
Description
Ethyl 2-(4-chloropyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-chloropyridin-2-yl group and at the 5-position with an ethoxycarbonyl moiety. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-fibrotic agents. Its structure combines aromatic nitrogen-containing rings, which enhance its ability to participate in hydrogen bonding and π-π interactions, making it valuable for targeting biological macromolecules .
Properties
Molecular Formula |
C12H10ClN3O2 |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
ethyl 2-(4-chloropyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-6-15-11(16-7-8)10-5-9(13)3-4-14-10/h3-7H,2H2,1H3 |
InChI Key |
OWDOSJOSZOLUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with 4-chloropyridine under specific conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include dimethylamine, sodium phenoxide, and potassium fluoride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, treatment with sodium cyanide in dimethyl sulfoxide can lead to the formation of 2,4-bis-methylthiopyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate has diverse applications in scientific research. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . In medicinal chemistry, it has been studied for its anti-fibrotic activities, showing promising results in inhibiting collagen expression .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl-4-hydroxylase, thereby reducing collagen production . In neuroprotective applications, it inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity Chloropyridinyl vs. Methylthio (SMe): The 4-chloropyridinyl group enhances π-stacking with biological targets, while the methylthio group in acts as a leaving group, enabling covalent bond formation with cysteine residues in enzymes (e.g., kinase inhibitors) . Trifluoromethyl (CF₃): Substitution with CF₃ () increases lipophilicity and metabolic stability, making analogs more suitable for oral drug candidates . Amino and Aryl Groups: Amino substituents () improve solubility and hydrogen-bonding capacity, critical for DNA intercalation in anticancer agents .
Synthetic Feasibility
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate () is synthesized in high yields (95%) via nucleophilic substitution, whereas analogs with bulkier groups (e.g., 4-fluorobenzyl in ) require multistep sequences with moderate yields (58–73%) .
Pharmacological Profiles Anti-fibrotic Activity: Derivatives with 4-fluorobenzyl carbamoyl groups () exhibit potent anti-fibrotic effects, likely due to enhanced target engagement via hydrophobic interactions . Kinase Inhibition: Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate () shows selectivity for tyrosine kinases, attributed to the p-tolylamino group’s steric and electronic compatibility with ATP-binding pockets .
Research Findings and Data
Structural Validation and Crystallography
Compounds like ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylate () are validated via NMR and X-ray crystallography using SHELX programs (), confirming regioisomeric purity and planar pyrimidine geometries critical for bioactivity .
Biological Activity
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a dual ring system composed of pyridine and pyrimidine, with the molecular formula and a molecular weight of approximately 263.68 g/mol. The presence of the 4-chloropyridine moiety enhances its reactivity and biological properties, making it a candidate for various therapeutic applications.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Collagen Prolyl-4-Hydroxylase : This enzyme is crucial in collagen synthesis, and inhibition could have implications for treating fibrotic diseases.
- Antimicrobial and Antiviral Properties : Preliminary studies suggest potential efficacy against various pathogens, although further investigation is needed to fully elucidate these effects.
Antitumor Activity
Studies have shown that derivatives of pyrimidine compounds exhibit antitumor properties. This compound has been explored for its ability to inhibit cancer cell proliferation. For instance, a related study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound's potential as an antitumor agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have indicated that it may possess activity against bacterial strains, although specific data on this compound is still limited. Its structural characteristics may enhance its interaction with microbial targets, leading to effective inhibition .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key derivatives and their activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C12H10ClN3O2 | Halogenated pyridine | Potential inhibitor of collagen prolyl-4-hydroxylase |
| Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | C12H10F3N3O2 | Trifluoromethyl group | Different reactivity; potential antimicrobial |
| Ethyl 4-tert-butylpyrimidine-5-carboxylate | C15H18N3O2 | Bulky tert-butyl group | Alters solubility; possible impact on bioactivity |
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
